Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate is a complex organosulfur compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate typically involves multiple steps, including the formation of cyclodecyl intermediates and subsequent reactions to introduce the sulfur-containing functional groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate include other organosulfur compounds with comparable structural features, such as:
- Cyclodecyl sulfide
- Cyclodecyl sulfoxide
- Cyclodecyl sulfone
Uniqueness
This compound is unique due to its specific combination of cyclodecyl groups and sulfur-containing functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C31H57OS2- |
---|---|
Molekulargewicht |
509.9 g/mol |
IUPAC-Name |
cyclodecyloxy-[di(cyclodecyl)-λ4-sulfanylidene]methanethiolate |
InChI |
InChI=1S/C31H58OS2/c33-31(32-28-22-16-10-4-1-5-11-17-23-28)34(29-24-18-12-6-2-7-13-19-25-29)30-26-20-14-8-3-9-15-21-27-30/h28-30,33H,1-27H2/p-1 |
InChI-Schlüssel |
NWJCTKGCXFHCKC-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCCCC(CCCC1)OC(=S(C2CCCCCCCCC2)C3CCCCCCCCC3)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.